molecular formula C11H11NO3 B8597805 5-(2-Carboxyethyl)-2-oxindole

5-(2-Carboxyethyl)-2-oxindole

Cat. No.: B8597805
M. Wt: 205.21 g/mol
InChI Key: NEBLVPRYSZZNEF-UHFFFAOYSA-N
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Description

5-(2-Carboxyethyl)-2-oxindole is a heterocyclic organic compound featuring a 2-oxindole core substituted at the 5-position with a 2-carboxyethyl group (–CH₂CH₂COOH). The 2-oxindole scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive natural products and synthetic drugs. This compound’s synthesis typically involves functionalization of the 2-oxindole core through alkylation or coupling reactions, leveraging methodologies developed for related derivatives .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(2-oxo-1,3-dihydroindol-5-yl)propanoic acid

InChI

InChI=1S/C11H11NO3/c13-10-6-8-5-7(2-4-11(14)15)1-3-9(8)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15)

InChI Key

NEBLVPRYSZZNEF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CCC(=O)O)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physical properties of 2-oxindole derivatives are highly dependent on substituent type and position. Key structural analogues include:

Compound Substituent Key Properties Biological Activity Solubility Reference
5-(2-Carboxyethyl)-2-oxindole 2-Carboxyethyl Hydrophilic, hydrogen-bond donor Potential GSK-3β/α-glucosidase inhibition (inferred) Moderate
5-Methoxy-2-oxindole Methoxy Electron-donating, lipophilic Pronounced hypotensive effect High
5-Nitro-2-oxindole Nitro Electron-withdrawing, polar Reduced hypotensive activity Low
N-Benzyl-2-oxindole nitrile Nitrile, benzyl Enhanced bioactivity, moderate polarity Antiglaucoma (∆IOP ~5 Torr) High
Compound 5a (N-benzyl) Benzyl Bulky hydrophobic group Antithrombotic (18.7× acetylsalicylic acid) Moderate
  • Carboxyethyl vs. Nitrile Groups : Nitrile derivatives exhibit superior solubility and antiglaucoma activity compared to carboxylic acid analogues due to reduced polarity and enhanced membrane permeability .
  • Methoxy vs. Nitro Groups : Electron-donating methoxy groups enhance hypotensive effects, while nitro groups diminish activity, likely due to metabolic instability .
  • N-Substituents : N-Benzylation in 2-oxindoles improves antithrombotic efficacy by prolonging occlusion time in vascular models .

Pharmacological Activity

  • Antidiabetic Potential: 2-Oxindole derivatives inhibit GSK-3β (IC₅₀ = 4.19 nM) and α-glucosidase (IC₅₀ = 6.78 μM), suggesting utility in diabetes therapy. The carboxyethyl group may enhance binding via hydrogen bonding, though this requires experimental validation .
  • Antithrombotic Activity : N-Benzylated derivatives (e.g., Compound 5a) show 18.7-fold higher efficacy than acetylsalicylic acid, highlighting the impact of hydrophobic substituents .
  • Hypotensive Effects : 5-Methoxy-2-oxindole derivatives reduce intraocular pressure (IOP), whereas nitro-substituted analogues are less effective .

Physical and Chemical Properties

  • Solubility : Nitrile derivatives display better water solubility than carboxylic acid analogues, critical for drug formulation . The carboxyethyl group in this compound may confer moderate solubility, balancing hydrophilicity and molecular weight.
  • Synthetic Accessibility : Carboxyethyl-substituted compounds can be synthesized via alkylation or Michael addition, similar to methods for N-benzylated or nitrile derivatives .

Mechanistic Insights

  • The carboxyethyl group’s carboxylic acid moiety may facilitate interactions with metal surfaces or enzymes, as seen in 2-carboxyethyl acrylate’s adhesive properties . This could enhance this compound’s utility in material science or targeted drug delivery.
  • In contrast, nitrile groups improve metabolic stability and target engagement in antiglaucoma agents, suggesting trade-offs between solubility and bioactivity .

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